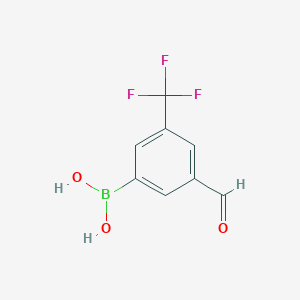

3-Formyl-5-(trifluoromethyl)phenylboronic acid

Übersicht

Beschreibung

3-Formyl-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

Synthesis Analysis

The synthesis of 3-Formyl-5-(trifluoromethyl)phenylboronic acid involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

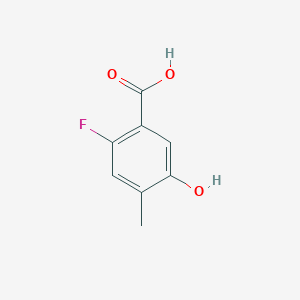

The molecular formula of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Formyl-5-(trifluoromethyl)phenylboronic acid is involved in various chemical reactions. For example, it is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-5-(trifluoromethyl)phenylboronic acid include a molecular weight of 189.93 g/mol . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity (drop in pKa) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis and characterization of 5-Trifluoromethyl-2-formyl phenylboronic acid have revealed its potential as an antimicrobial agent. Studies have shown that the presence of an electron-withdrawing substituent like the trifluoromethyl group increases the compound's acidity compared to its analogs, enhancing its antimicrobial efficacy. The compound demonstrates moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. Notably, in the case of Bacillus cereus, the minimum inhibitory concentration (MIC) value is lower than that of the commercially available antifungal drug Tavaborole (Adamczyk-Woźniak et al., 2020).

Catalysis in Organic Synthesis

Phenylboronic acids, including 3-Formyl-5-(trifluoromethyl)phenylboronic acid, serve as key intermediates in organic synthesis, such as the Suzuki-Miyaura reaction, which is crucial for synthesizing various inhibitors of serine proteases. These compounds are used for geometry optimization in synthesis processes, showcasing their versatility in creating complex molecules with specific configurations (Tanış et al., 2020).

Advanced Materials and Chemical Engineering

Phenylboronic acid derivatives, including those with trifluoromethyl groups, have been explored for their applications in creating advanced materials. Their ability to form reversible complexes with polyols makes them suitable for applications in self-regulated insulin delivery, tissue engineering, separation, and sensor systems. These applications highlight the compound's utility in developing pharmaceutical and chemical engineering solutions (Liang-yin, 2006).

Bio-Application and Nanotechnology

The functionalization of polymeric nanomaterials with phenylboronic acid derivatives, including the trifluoromethyl variants, has been shown to advance bio-applications significantly. These functionalized materials find use in drug delivery systems and biosensors, demonstrating the compound's versatility in interacting with biological systems and its potential in nanotechnology applications (Lan & Guo, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXLUVQWNOCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-5-(trifluoromethyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)